![molecular formula C13H9Cl3O B2849430 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene CAS No. 478032-58-5](/img/structure/B2849430.png)
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene is an organic compound with the molecular formula C13H9Cl3O. It is a chlorinated derivative of benzene and is known for its applications in various chemical processes and industries. This compound is characterized by the presence of two chlorine atoms and a chloromethyl group attached to a phenoxybenzene structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene typically involves the chlorination of 2,4-dichlorotoluene. The process includes the addition of a small amount of phosphorus trichloride (PCl3) as a catalyst. The reaction is carried out at a temperature of around 120°C under light exposure, with chlorine gas being introduced to achieve chlorination . The reaction is monitored using gas chromatography to control the amount of chlorine gas and ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and advanced monitoring systems to maintain optimal reaction conditions and ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the chloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, amines, and other nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction can yield alcohols or hydrocarbons.
科学的研究の応用
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bearing chlorine atoms or the chloromethyl group. This leads to the formation of various substituted products, which can further interact with biological or chemical systems.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorobenzyl chloride
- 2,4-Dichlorophenol
- 2,4-Dichlorotoluene
Uniqueness
2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene is unique due to its specific structure, which combines a phenoxy group with chlorinated benzene. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
特性
IUPAC Name |
2,4-dichloro-1-[2-(chloromethyl)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-8-9-3-1-2-4-12(9)17-13-6-5-10(15)7-11(13)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAVJGWYDQRDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

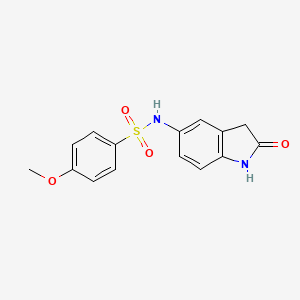
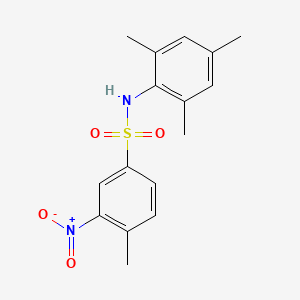
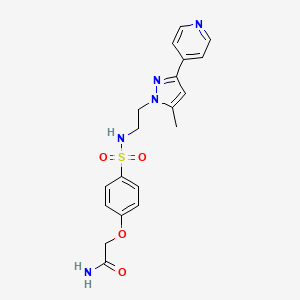
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)
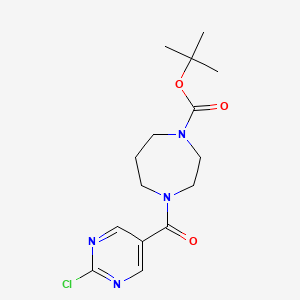
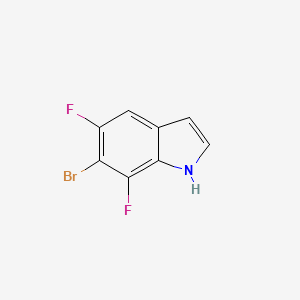
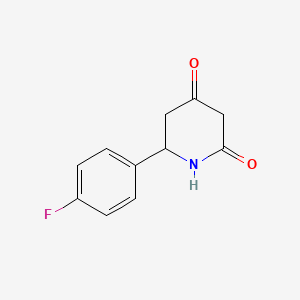
![1-[4-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2849363.png)
![9-(3,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
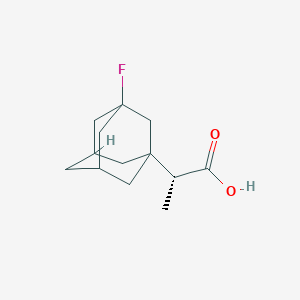
![8-[(4-propan-2-ylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2849367.png)
![3-(Benzylsulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2849369.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)
